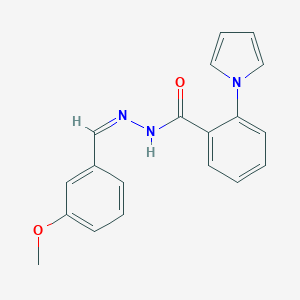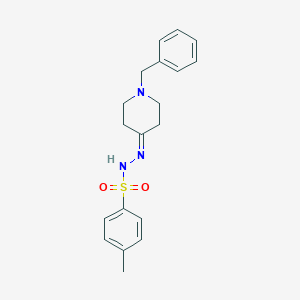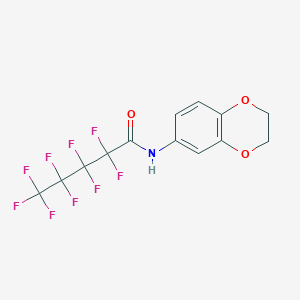
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, also known as MPBH, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBH is a hydrazone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer cell proliferation. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has also been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have demonstrated that N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can reduce inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models of various cancers.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has been shown to exhibit a range of biological activities that make it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide also has some limitations for lab experiments. It is a hydrazone derivative, which can be prone to hydrolysis and other chemical reactions that may affect its stability and activity. Additionally, N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more stable and potent analogs of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide in human clinical trials, which may pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and cancer.
Synthesemethoden
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can be synthesized through a simple reaction between 3-methoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-8-6-7-15(13-16)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMCIBFGARHQB-ZHZULCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448873.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B448876.png)

![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448879.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B448887.png)
![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448890.png)
![2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448891.png)


![2-(4-butylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448895.png)
![2-(5-isopropyl-2-methylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448896.png)
![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)